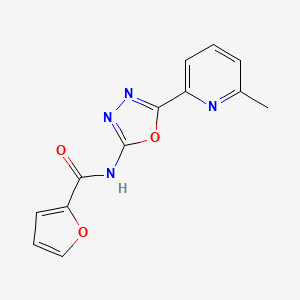
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MPOF, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPOF is a small molecule that exhibits potent biological activity and has the potential to be used in the treatment of various diseases.
Scientific Research Applications
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to inhibit the activity of AKT, a signaling pathway that is involved in cell survival and proliferation. Additionally, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer activity in various in vitro and in vivo studies. In animal models, N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit tumor growth. N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its potency and selectivity towards its target enzymes and signaling pathways. However, the limitations of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide include its poor solubility and stability, which can affect its bioavailability and efficacy in vivo. Furthermore, the toxicity and pharmacokinetic profile of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide need to be thoroughly investigated before its clinical use.
Future Directions
There are several future directions for the research and development of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the pharmacokinetic and toxicity profiles of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide need to be thoroughly investigated in animal models before its clinical use. Furthermore, the potential use of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide in combination with other drugs or therapies needs to be explored for its synergistic effects. Finally, the development of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide analogs with improved solubility and stability can lead to the discovery of new and more potent therapeutic agents.
Synthesis Methods
The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves a multi-step process that includes the reaction of 6-methylpyridin-2-amine with furan-2-carboxylic acid, followed by cyclization with thionyl chloride and finally the reaction with 5-amino-1,3,4-oxadiazole-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR and Mass Spectrometry.
properties
IUPAC Name |
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-4-2-5-9(14-8)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKYFJVEVHACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

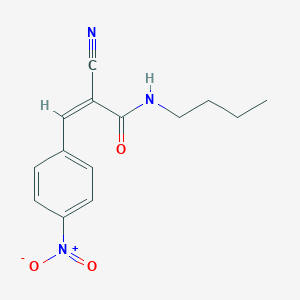
![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)

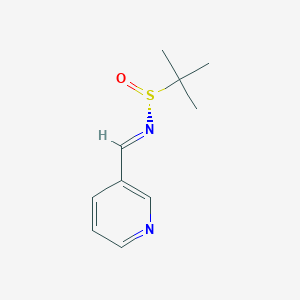

![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)
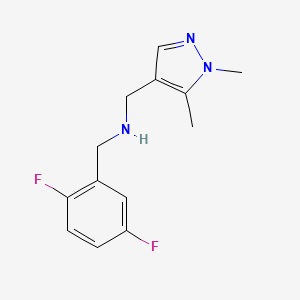
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)
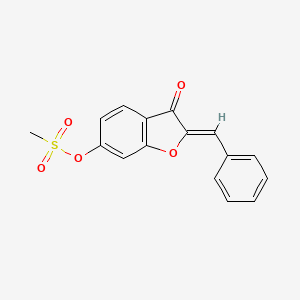
![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

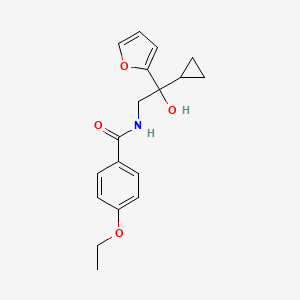
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)